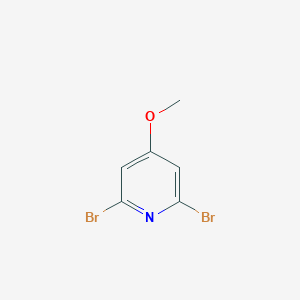

2,6-Dibromo-4-methoxypyridine

Overview

Description

Synthesis Analysis

Molecular Structure Analysis

Molecular structure characterization of pyridine derivatives often involves spectroscopic methods such as IR, UV-Vis, NMR, and X-ray crystallography. These techniques provide insights into the compound's geometry, electronic structure, and intramolecular interactions. For instance, studies on compounds with methoxy groups on the pyridine ring have highlighted the impact of these substituents on molecular geometry and stability through π…π stacking and hydrogen bonding (Bai Linsha, 2015).

Scientific Research Applications

Coordination Chemistry and Biological Sensing : 2,6-bis(pyrazolyl)pyridines, closely related to 2,6-Dibromo-4-methoxypyridine, serve as versatile terpyridine analogues. They have potential applications in biological sensing and in the creation of iron complexes exhibiting unusual spin-state transitions (Halcrow, 2005).

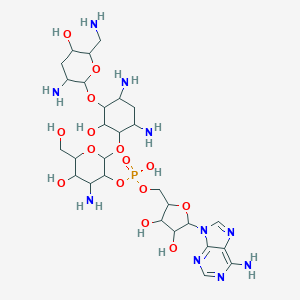

Iron Mobilization for Medical Applications : 2-Hydroxypyridine-N-oxides, related to this compound, effectively mobilize iron from human transferrin and horse spleen ferritin. This property offers potential for studying iron metabolism and treating iron overload and imbalance diseases (Kontoghiorghes, 1987).

Alkaloid Synthesis : Methoxypyridines, akin to this compound, are used as masked pyridones in synthesizing Lycopodium alkaloids, like lycoposerramine R, marking the first-ever preparation of this alkaloid (Bisai & Sarpong, 2010).

Imino Macrocycles in Water : Imino macrocycles derived from 4-methoxypyridine-2,6-dicarbaldehyde display remarkable stability in water. The use of calcium ions as templates enables their synthesis and the formation of stable compounds (Saggiomo & Lüning, 2008).

Cancer Treatment Potential : Certain derivatives of methoxypyridines demonstrate promising antiproliferative effects against liver, prostate, and breast cancer cell lines, indicating potential applications in cancer treatment (Al‐Refai et al., 2019).

Material Science Applications : Derivatives of this compound have applications in material science, particularly in the synthesis of liquid crystalline materials and compounds exhibiting blue emission properties (Ahipa et al., 2014).

Safety and Hazards

The safety information for 2,6-Dibromo-4-methoxypyridine includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Target of Action

2,6-Dibromo-4-methoxypyridine is a chemical compound used as a reactant in the preparation of various organic compounds . .

Mode of Action

It is known to be a useful reactant in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, the compound may interact with its targets, leading to changes at the molecular level.

Biochemical Pathways

As a reactant in the suzuki–miyaura coupling reaction, it may influence the pathways involved in carbon–carbon bond formation .

Pharmacokinetics

Its lipophilicity, gi absorption, and bbb permeant properties are mentioned, which could impact its bioavailability .

Result of Action

As a reactant in various organic compound preparations, it likely contributes to the formation of new molecular structures .

Action Environment

The suzuki–miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by these factors.

properties

IUPAC Name |

2,6-dibromo-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLLPCQLOGKHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447778 | |

| Record name | 2,6-DIBROMO-4-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117873-72-0 | |

| Record name | 2,6-DIBROMO-4-METHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

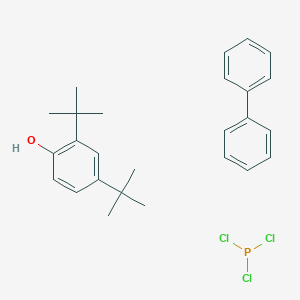

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

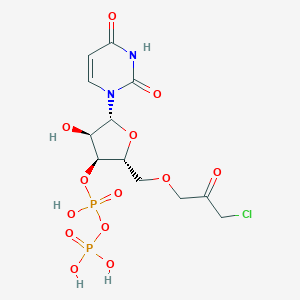

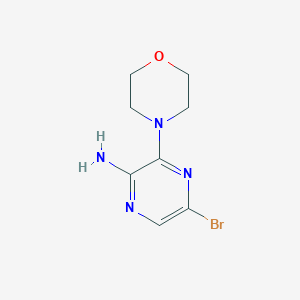

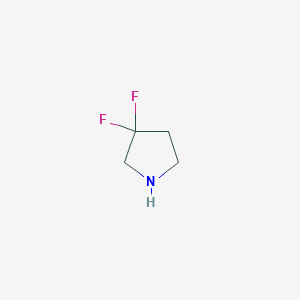

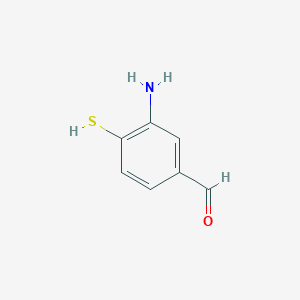

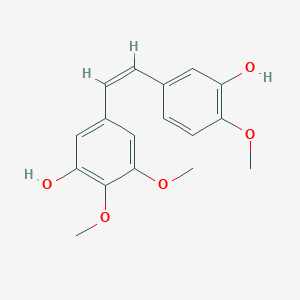

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)